N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide
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Overview
Description
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolidinone ring, the thiadiazole ring, and the final coupling to form the target compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying specific biological pathways.
Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets would depend on the specific application being investigated.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with related structural motifs, such as:
- 1-(4-Fluorophenyl)piperazine
- Various fluorine-containing compounds
Uniqueness
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,3-dimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H21ClN4O2S |
---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
N-[5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C18H21ClN4O2S/c1-18(2,3)9-14(24)20-17-22-21-16(26-17)11-8-15(25)23(10-11)13-6-4-12(19)5-7-13/h4-7,11H,8-10H2,1-3H3,(H,20,22,24) |
InChI Key |
ODSYCSICKPXASR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=NN=C(S1)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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